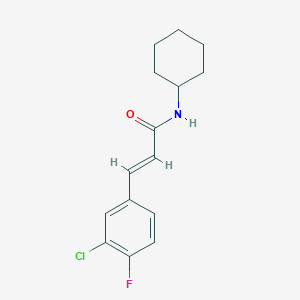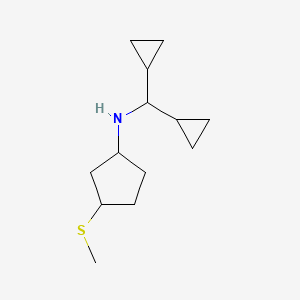
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. This compound is also known as Memantine, which is a drug used for the treatment of Alzheimer's disease. However,
Wirkmechanismus
The mechanism of action of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide involves the inhibition of glutamate receptors, which are responsible for the excitotoxicity that leads to neuronal damage. This compound binds to the N-methyl-D-aspartate (NMDA) receptor and prevents the influx of calcium ions, which is the primary cause of neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide has a significant impact on the biochemical and physiological processes in the brain. It has been found to improve cognitive function, memory, and learning ability in animal models. Additionally, it has been shown to have antioxidant properties, which help to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is its ability to cross the blood-brain barrier, making it an effective drug for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its potential toxicity, which requires careful monitoring during clinical trials.
Zukünftige Richtungen
The potential application of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide in medicinal chemistry is vast, and there are several future directions that can be explored. Some of the possible future directions include the development of more potent analogs, the investigation of its effect on other neurological disorders, and the study of its potential application in combination therapy.
Conclusion:
In conclusion, 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is a promising compound that has significant potential in medicinal chemistry. Its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Further research is required to explore its full potential and develop more potent analogs.
Synthesemethoden
The synthesis of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide involves the reaction of 4-chlorobenzyl chloride with N-acetyladamantane-2-amine in the presence of a base such as sodium hydroxide. The reaction yields the desired product, which is then purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide has been extensively studied for its potential application in medicinal chemistry. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c20-17-3-1-13(2-4-17)12-21-18(22)11-19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRYKVMCIDPMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)


![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)


![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)


![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)